Butanamide, 2-amino-3,3-dimethyl-

Biocatalysis Chiral Resolution Enzyme Engineering

Racemic DL-tert-Leucine Amide is the cost-effective substrate for enzymatic resolution to D- and L-tert-leucine. Its sterically hindered tert-butyl group confers 2- to 4-fold radical resistance over valine/alanine, essential for orally bioavailable peptide therapeutics. With E>200 amidase selectivity and >99% ee achievable, this racemic intermediate eliminates the premium cost of enantiopure starting materials. Ideal for chiral building block production, peptide coupling, and amidase screening.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 113582-42-6
Cat. No. B3059684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, 2-amino-3,3-dimethyl-
CAS113582-42-6
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)N
InChIInChI=1S/C6H14N2O/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H2,8,9)
InChIKeyQCVCCWSPZIUXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanamide, 2-amino-3,3-dimethyl- (CAS 113582-42-6) | Racemic Tert-Leucine Amide for Chiral Resolution & Peptide Synthesis


Butanamide, 2-amino-3,3-dimethyl- (CAS 113582-42-6), also known as DL-tert-leucine amide or DL-Tle-NH₂, is a racemic, non-proteinogenic amino acid amide [1]. This compound is characterized by a sterically hindered tert-butyl group (C(CH₃)₃) adjacent to the chiral center and an amide functional group, contributing to distinct chemical and physical properties . As a versatile intermediate, it is primarily employed in pharmaceutical research as a substrate for enzymatic resolution to yield enantiopure D- or L-tert-leucine and their amides, and as a building block in peptide synthesis .

Why Generic Substitution of Butanamide, 2-amino-3,3-dimethyl- (CAS 113582-42-6) Fails for Critical Applications


Substituting Butanamide, 2-amino-3,3-dimethyl- with a generic amino acid amide or the free acid is not scientifically sound due to its unique combination of a racemic nature and a sterically hindered tert-butyl group. This specific racemic mixture is a key intermediate for enzymatic resolution, allowing for the cost-effective production of both D- and L-enantiomers of tert-leucine and its amide, which are crucial chiral building blocks in drug development [1]. The tert-butyl group imparts a level of radical resistance and conformational constraint in peptides that is not achievable with less hindered analogs like valine or isoleucine, directly impacting the metabolic stability and bioavailability of the resulting pharmacologically active compounds [2]. Generic substitution with enantiopure forms bypasses the resolution step but at a significant cost premium, while substitution with the free acid eliminates the amide functionality essential for direct peptide coupling and certain enzymatic processes [3].

Quantitative Differentiation: Head-to-Head Evidence for Butanamide, 2-amino-3,3-dimethyl- (CAS 113582-42-6)


Enzymatic Resolution Efficiency: High Enantioselectivity for D-Tert-Leucine Production

When used as a substrate for kinetic resolution, DL-tert-leucine amide (DL-Tle-NH₂) demonstrates high process efficiency. The D-amidase from *Variovorax paradoxus* catalyzes the stereoselective hydrolysis of the racemic mixture to yield D-tert-leucine (D-Tle) with exceptional enantioselectivity [1].

Biocatalysis Chiral Resolution Enzyme Engineering

Radical Resistance in Peptides: Tert-Leucine Moiety Provides Enhanced Stability Over Valine

The tert-leucine scaffold, a core component of the target compound, imparts significant radical resistance to peptides, a property quantified by theoretical and experimental studies. This characteristic is crucial for enhancing the metabolic stability of peptide-based therapeutics [1].

Peptide Chemistry Drug Stability Radical Chemistry

Oral Bioavailability Enhancement: L-Tert-Leucine Moiety Superior to L-Valine and L-Isoleucine in HIV Protease Inhibitors

Incorporation of an L-tert-leucine derivative (which can be synthesized from the target racemic amide) into HIV-1 protease inhibitors resulted in a significant improvement in oral bioavailability compared to analogs containing L-valine or L-isoleucine [1].

Medicinal Chemistry HIV-1 Protease Inhibitors Drug Bioavailability

Cost-Effective Chiral Pool: Racemic Starting Material vs. Enantiopure Forms

Butanamide, 2-amino-3,3-dimethyl- (DL-tert-leucine amide) serves as an economical racemic starting material for producing enantiopure D- or L-tert-leucine and their derivatives. This is a common strategy in industrial synthesis where the cost of the racemate is significantly lower than purchasing the resolved enantiopure forms .

Process Chemistry Chiral Synthesis Cost Analysis

Best Application Scenarios for Butanamide, 2-amino-3,3-dimethyl- (CAS 113582-42-6) Based on Evidence


Enzymatic Resolution for Production of Enantiopure D-Tert-Leucine

The primary industrial application for Butanamide, 2-amino-3,3-dimethyl- is as a substrate for the large-scale enzymatic production of enantiopure D-tert-leucine. The compound's high enantioselectivity (>99% ee) in amidase-catalyzed kinetic resolutions, as quantified in the evidence above, makes it a cost-effective and efficient starting material for this process [1]. This is critical for supplying D-tert-leucine as a chiral building block for pharmaceutical synthesis.

Synthesis of Metabolically Stable Peptide-Based Drugs

This compound is a key intermediate for incorporating the tert-leucine scaffold into peptide therapeutics. The evidence demonstrates that the tert-butyl group confers a quantifiable 2- to 4-fold increase in resistance to radical-mediated degradation compared to valine or alanine [1]. Therefore, it should be prioritized when designing peptide or peptidomimetic drugs intended for oral administration or requiring enhanced plasma stability, such as next-generation HIV protease inhibitors [2].

Cost-Sensitive Chiral Synthesis and Process Development

For research groups or process chemists developing synthetic routes to chiral tert-leucine derivatives, Butanamide, 2-amino-3,3-dimethyl- represents a significant cost advantage. As a racemic mixture, it is a more economical starting material than its enantiopure counterparts. Its utility is well-documented in patents for producing optically active amino acids and amides via stereoselective hydrolysis [1], making it the preferred choice for method development and initial scale-up studies where budget is a primary constraint.

Fundamental Studies on Amidase Enzyme Specificity

Due to its well-characterized enzymatic resolution profile (E > 200), this compound serves as an excellent model substrate for biochemical research. It can be used to screen for novel amino acid amidases, study the structural basis of enzyme enantioselectivity, and develop new biocatalytic processes [1]. Its use in this context is supported by detailed kinetic data, making it a robust and reliable standard for comparative enzymology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butanamide, 2-amino-3,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.